Ethiopropamine is classified as a norepinephrine-dopamine reuptake inhibitor. It is approximately 1.85 times more selective for norepinephrine than for dopamine, making it a potent stimulant with potential for abuse. The compound is primarily used in research settings, particularly in studies related to its pharmacological effects and toxicology.
The synthesis of methiopropamine involves a four-step process:
This synthetic pathway highlights the importance of careful handling of reagents and conditions to ensure high yields and purity of the final product.
Ethiopropamine has the following molecular structure:
The compound features a thiophene ring, which contributes to its unique properties compared to other amphetamines. The presence of the sulfur atom in the thiophene ring plays a critical role in its interaction with biological systems .
Ethiopropamine undergoes several chemical reactions relevant to its metabolism and potential applications:
These metabolic pathways highlight the compound's pharmacokinetics and potential for toxicity.
Ethiopropamine acts primarily as a norepinephrine-dopamine reuptake inhibitor. Its mechanism involves:
This mechanism underlies both its stimulant effects and potential for adverse reactions.
Ethiopropamine exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential formulations.
Ethiopropamine has been primarily utilized in research contexts, including:
These applications underscore the relevance of methiopropamine in both scientific inquiry and public health monitoring.
Ethiopropamine hydrochloride (chemical name: N-methyl-1-(thiophen-2-yl)propan-2-amine hydrochloride) belongs to a novel class of synthetic stimulants designed as structural analogs of methamphetamine. Its core modification replaces methamphetamine’s benzene ring with a thiophene heterocycle, altering electronic distribution and steric bulk. The thiophene ring contains a sulfur atom instead of carbon, enhancing π-electron delocalization and polarizability. This substitution reduces the compound’s planarity and increases its lipophilicity, impacting blood-brain barrier permeability and receptor binding kinetics [1] [4].
Table 1: Structural Comparison of Methamphetamine, Methiopropamine, and Ethiopropamine
| Compound | Core Ring | Substituent | Molecular Formula |
|---|---|---|---|
| Methamphetamine | Benzene | -CH₃ | C₁₀H₁₅N |
| Methiopropamine (MPA) | Thiophene | -CH₃ | C₈H₁₃NS |
| Ethiopropamine* | Thiophene | -C₂H₅ | C₉H₁₅NS |
*Ethiopropamine = proposed ethyl analog of methiopropamine.
Structure-activity relationship (SAR) studies indicate that alkyl chain elongation (e.g., ethylamine instead of methylamine) may enhance dopamine transporter (DAT) affinity. However, the thiophene ring’s reduced aromaticity decreases DAT binding potency by ~5-fold compared to methamphetamine, as confirmed in rodent synaptosome assays [2] [5]. Quantum mechanical calculations reveal a 15% reduction in ring electron density in thiophene-based analogs, potentially weakening π-stacking interactions with monoamine transporters [9].
Ethiopropamine hydrochloride represents an evolutionary successor to methiopropamine (MPA), a “legal high” marketed in Europe since 2010. MPA gained popularity due to its initial exemption from drug regulations, with online vendors branding it as a “research chemical” (e.g., “Blow” or “Synthacaine”) [4] [7]. Ethiopropamine’s emergence follows the same trajectory:
Table 2: Timeline of Thiophene-Based Amphetamine Emergence
| Year | Event |
|---|---|
| 1942 | First synthesis of thiophene-2-yl alkylamines (academic research) |
| 2010 | Methiopropamine appears as "legal high" in the UK |
| 2015 | Methiopropamine banned in the UK, China, and Finland |
| 2021–2024 | Ethiopropamine analogs detected in forensic screenings |
Ethiopropamine’s neuropharmacological profile remains poorly characterized compared to methiopropamine. Critical research gaps include:
Table 3: Key Research Questions for Ethiopropamine Hydrochloride
| Domain | Unknowns | Methodological Approaches |
|---|---|---|
| Neurotoxicity | Role of dopamine receptors in oxidative stress | D1/D2 antagonist co-administration studies |
| Pharmacokinetics | Brain-to-blood distribution ratio and half-life | Radiolabeled tracer assays in rodents |
| Transporter binding | DAT/NET inhibition potency compared to MPA | Synaptosomal uptake assays (IC₅₀) |
Future research must prioritize metabolite identification and neurotransmitter dynamics to elucidate Ethiopropamine’s abuse potential. Additionally, structure-based predictions using methiopropamine data are limited by Ethiopropamine’s altered steric occupancy at transporter binding sites [1] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6